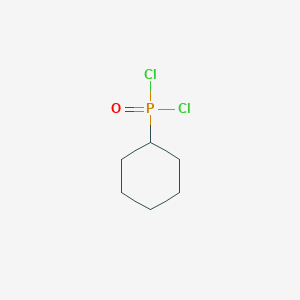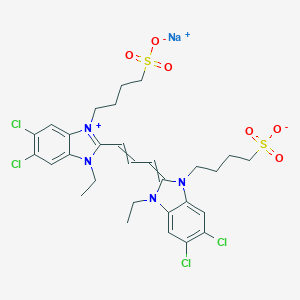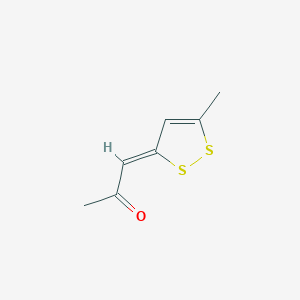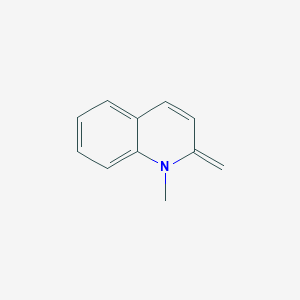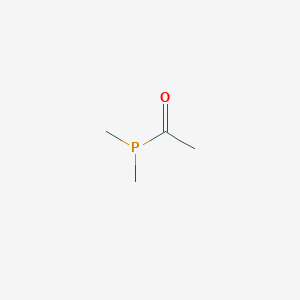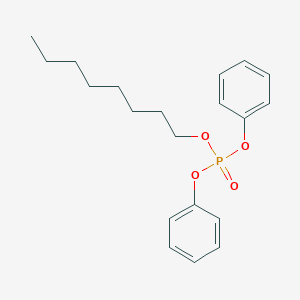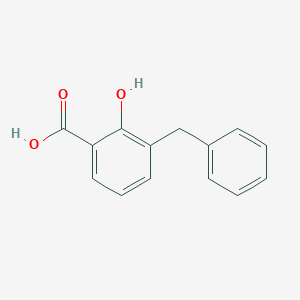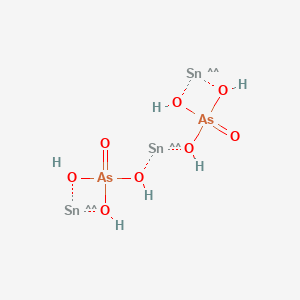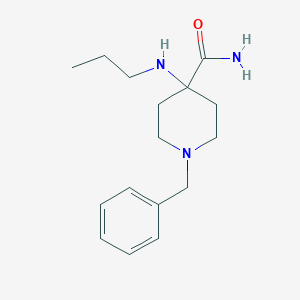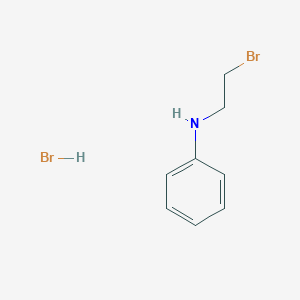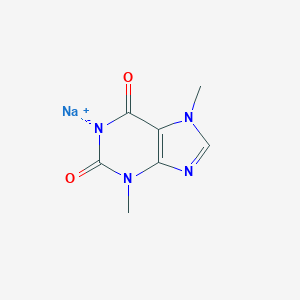
3,7-Dihydro-3,7-dimethyl-1H-purine-2,6-dione, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dihydro-3,7-dimethyl-1H-purine-2,6-dione, sodium salt, commonly known as the sodium salt of theobromine, is a derivative of theobromine. Theobromine is a naturally occurring alkaloid found in cocoa beans and is known for its stimulant effects similar to caffeine. It is a white crystalline powder with a bitter taste and is slightly soluble in water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Theobromine can be synthesized from xanthine through methylation. The process involves the reaction of xanthine with methyl iodide in the presence of a base such as potassium carbonate. The resulting product is then converted to its sodium salt by reacting with sodium hydroxide .
Industrial Production Methods: Industrially, theobromine is extracted from cocoa beans. The beans are fermented, dried, roasted, and then ground to produce cocoa mass. Theobromine is then extracted from the cocoa mass using solvents such as ethanol or water. The extracted theobromine is purified and converted to its sodium salt by reacting with sodium hydroxide .
Types of Reactions:
Oxidation: Theobromine can undergo oxidation reactions to form various derivatives.
Reduction: Reduction of theobromine can lead to the formation of dihydrotheobromine.
Substitution: Theobromine can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Theobromine can be oxidized to form 3,7-dimethyluric acid.
Reduction: Reduction can yield dihydrotheobromine.
Substitution: Halogenated derivatives such as 3,7-dimethyl-1H-purine-2,6-dione.
Applications De Recherche Scientifique
3,7-Dihydro-3,7-dimethyl-1H-purine-2,6-dione, sodium salt has various applications in scientific research:
Chemistry: It is used as a standard in analytical chemistry for the calibration of instruments.
Biology: Theobromine is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is investigated for its cardiovascular effects, including its ability to dilate blood vessels and act as a diuretic.
Industry: Theobromine is used as a bittering agent in food products and pharmaceuticals.
Mécanisme D'action
Theobromine exerts its effects primarily by inhibiting phosphodiesterase enzymes, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of smooth muscles, particularly in the cardiovascular system. Theobromine also acts as an adenosine receptor antagonist, which contributes to its stimulant effects .
Comparaison Avec Des Composés Similaires
Caffeine (1,3,7-trimethylxanthine): Similar stimulant effects but more potent.
Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases due to its bronchodilator effects.
Paraxanthine (1,7-dimethylxanthine): A metabolite of caffeine with similar stimulant properties.
Uniqueness: Theobromine is unique in its relatively mild stimulant effects compared to caffeine and theophylline. It has a longer half-life and is less likely to cause jitteriness or insomnia. Additionally, theobromine’s vasodilatory and diuretic properties make it useful in specific medical applications .
Propriétés
IUPAC Name |
sodium;3,7-dimethylpurin-1-ide-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2.Na/c1-10-3-8-5-4(10)6(12)9-7(13)11(5)2;/h3H,1-2H3,(H,9,12,13);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHPKSFNBCNLER-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)[N-]C(=O)N2C.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N4NaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1010-59-9 |
Source


|
| Record name | Theobromine, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001010599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,7-dihydro-3,7-dimethyl-1H-purine-2,6-dione, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.523 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-propenyl]naphtho[1,2-d]thiazolium iodide](/img/structure/B93388.png)
